Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
CAS No.: 62135-58-4
Cat. No.: VC4141202
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62135-58-4 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 |
| IUPAC Name | ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3 |
| Standard InChI Key | CCEWYZJHYQITGS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN2C=CC=CC2=N1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a planar triazolo[1,5-a]pyridine scaffold fused with an ethyl carboxylate group at the 2-position. X-ray crystallography of analogous structures reveals minimal deviation from planarity (r.m.s. deviation ~0.0068 Å), a trait critical for π-π stacking interactions in biological systems. The ethyl ester moiety introduces steric and electronic effects that modulate solubility and reactivity, as evidenced by its predicted pKa of 0.03 ± 0.30 .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.19 g/mol | |
| Melting Point | 136–138°C (in ethanol) | |
| Density | 1.33 ± 0.1 g/cm³ (predicted) | |
| Solubility | Moderate in polar solvents |
Synthetic Methodologies
Conventional Thermal Synthesis
The most reported synthesis involves reacting 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate with ethyl 2-chloro-2-oxoacetate in pyridine at 100°C for 18 hours . This exothermic reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the triazolo ring. Post-reaction workup includes trituration with saturated Na₂CO₃ and successive dichloromethane extractions, yielding a light brown solid with 90.6% purity .
Advanced Synthetic Strategies
Recent innovations emphasize eco-friendly protocols:
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Microwave-Assisted Synthesis: Catalyst-free cyclization under microwave irradiation reduces reaction times from hours to minutes while maintaining yields >85% .
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Ultrasound-Promoted Routes: Ultrasonic activation enhances regioselectivity in reactions with Michael acceptors, enabling access to derivatives with antioxidant properties .
Biological and Pharmacological Relevance
Purine Bioisosterism
The triazolo[1,5-a]pyridine core serves as a purine isostere, mimicking adenosine in kinase inhibition assays. For example, TP-derived analogs inhibit cyclin-dependent kinases (CDKs) at sub-µM IC₅₀ values by competing with ATP binding . Structural modifications at the 2-carboxylate position modulate selectivity; ethyl ester derivatives exhibit enhanced blood-brain barrier permeability compared to carboxylic acid analogs .
Antiviral Applications
Virtual screening identified TP-based inhibitors of influenza PA-PB1 protein-protein interactions. Ethyl carboxylate derivatives disrupt viral replication by blocking cap-binding in the RNA polymerase complex, with EC₅₀ values comparable to oseltamivir .
| Supplier | Packaging | Purity | Price |
|---|---|---|---|
| TRC | 10 mg | 95% | $45 |
| Crysdot | 1 g | 95+% | $594 |
| Alichem | 1 g | N/A | $842.4 |
Data from indicate persistent supply chain challenges, likely due to multi-step synthesis and specialized handling requirements (e.g., inert atmosphere storage) .
Future Directions
Drug Discovery Opportunities
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Kinase Inhibitor Optimization: Structure-activity relationship (SAR) studies could exploit the ethyl ester’s lipophilicity to improve CNS penetration in neurodegenerative disease targets.
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Anticancer Chelators: The triazole nitrogen atoms enable metal coordination, suggesting utility in platinum-based chemotherapy adjuvants .
Green Chemistry Advances
Scaling microwave- and ultrasound-mediated syntheses could reduce solvent waste by 70% compared to thermal methods, aligning with ACS Green Chemistry Principles .
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